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Compound of Interest

Compound Name:
1-(4-Fluoro-3-

methoxyphenyl)ethanone

Cat. No.: B1304783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

1-(4-Fluoro-3-methoxyphenyl)ethanone, also known as 4'-Fluoro-3'-methoxyacetophenone.

The structural and analytical data presented herein are essential for its identification,

characterization, and application in research and development, particularly in the fields of

medicinal chemistry and material science. While experimental spectra for this specific

compound are not widely available in public databases, this guide presents predicted data

based on established spectroscopic principles and available data for structurally related

compounds.

Chemical Structure and Properties
IUPAC Name: 1-(4-Fluoro-3-methoxyphenyl)ethanone

Synonyms: 4'-Fluoro-3'-methoxyacetophenone

CAS Number: 64287-19-0

Molecular Formula: C₉H₉FO₂

Molecular Weight: 168.17 g/mol
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Predicted ¹H NMR Spectral Data
The ¹H Nuclear Magnetic Resonance (NMR) spectrum is a powerful tool for elucidating the

structure of organic molecules by providing information about the chemical environment of

hydrogen atoms. The predicted ¹H NMR data for 1-(4-Fluoro-3-methoxyphenyl)ethanone in a

deuterated chloroform (CDCl₃) solvent is summarized in the table below.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 - 7.7 dd 1H H-6

~7.4 - 7.5 m 1H H-2

~7.1 - 7.2 t 1H H-5

~3.9 s 3H -OCH₃

~2.6 s 3H -COCH₃

Note: Predicted chemical shifts (δ) are in parts per million (ppm) relative to tetramethylsilane

(TMS). The multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).

The coupling constants (J) for the aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The

predicted chemical shifts for the carbon atoms in 1-(4-Fluoro-3-methoxyphenyl)ethanone are

presented below.
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Chemical Shift (δ, ppm) Assignment

~196 C=O

~158 (d, ¹JCF ≈ 250 Hz) C-4

~148 C-3

~131 C-1

~125 C-6

~115 (d, ²JCF ≈ 20 Hz) C-5

~113 C-2

~56 -OCH₃

~26 -COCH₃

Note: The carbon attached to the fluorine atom will appear as a doublet with a large one-bond

coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond

couplings.

Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

predicted characteristic IR absorption bands for 1-(4-Fluoro-3-methoxyphenyl)ethanone are

listed in the following table.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-3100 Medium Aromatic C-H Stretch

~2850-2960 Medium Aliphatic C-H Stretch (-CH₃)

~1680 Strong C=O Stretch (Aryl ketone)

~1600, ~1500 Medium-Strong Aromatic C=C Stretch

~1270 Strong Aryl C-O Stretch (Asymmetric)

~1250 Strong C-F Stretch

~1020 Medium Aryl C-O Stretch (Symmetric)

Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-(4-Fluoro-3-methoxyphenyl)ethanone, the following key fragments are

expected in an electron ionization (EI) mass spectrum:

Molecular Ion (M⁺): m/z = 168

Base Peak: m/z = 153 (loss of -CH₃)

Other Fragments:

m/z = 125 (loss of -COCH₃)

m/z = 97 (fragmentation of the aromatic ring)

Experimental Protocols
The following are general protocols for the acquisition of spectral data for an organic compound

like 1-(4-Fluoro-3-methoxyphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for

each unique carbon atom. A larger number of scans will be required compared to ¹H NMR.

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of

4000-400 cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and record their mass-to-charge ratio (m/z) and relative

abundance.
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Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized organic compound.

Workflow for Spectroscopic Analysis of 1-(4-Fluoro-3-methoxyphenyl)ethanone
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 1-(4-Fluoro-3-
methoxyphenyl)ethanone.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(4-Fluoro-3-
methoxyphenyl)ethanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1304783#spectral-data-nmr-ir-mass-spec-for-1-4-
fluoro-3-methoxyphenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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